4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione
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Overview
Description
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione is a complex organic compound derived from anthraquinone. This compound is characterized by the presence of amino and hydroxyl groups attached to the anthracene core, along with octyl chains. It is part of the broader class of dihydroxyanthraquinones, which have been studied for their various chemical properties and applications .
Preparation Methods
The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antitumor properties.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. Its hydroxyl and amino groups play a crucial role in binding to these targets, affecting their activity and function .
Comparison with Similar Compounds
4,5-Diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione can be compared with other dihydroxyanthraquinones, such as:
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of octyl chains, which confer distinct chemical and physical properties .
Properties
CAS No. |
88162-41-8 |
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Molecular Formula |
C30H42N2O4 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
4,5-diamino-1,8-dihydroxy-2,7-dioctylanthracene-9,10-dione |
InChI |
InChI=1S/C30H42N2O4/c1-3-5-7-9-11-13-15-19-17-21(31)23-25(27(19)33)30(36)26-24(29(23)35)22(32)18-20(28(26)34)16-14-12-10-8-6-4-2/h17-18,33-34H,3-16,31-32H2,1-2H3 |
InChI Key |
BNHDDGKCWNXDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CCCCCCCC)O)N |
Origin of Product |
United States |
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